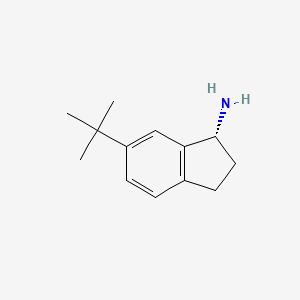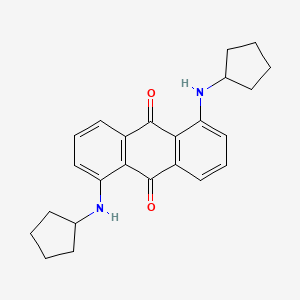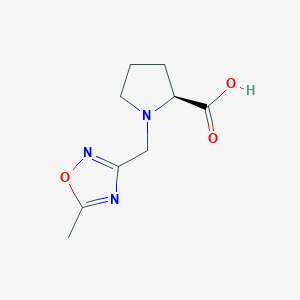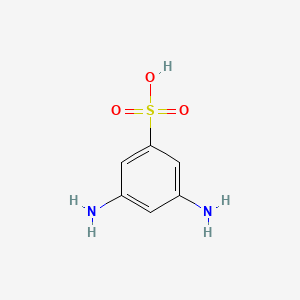
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- is a heterocyclic compound that features a unique fusion of thiazine and quinoxaline rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.
Thiazine Ring Formation: The thiazine ring is introduced by reacting the quinoxaline derivative with a thioamide or a thiourea in the presence of a suitable oxidizing agent.
Amino Substitution: The final step involves the substitution of the amino group with a 4-methoxyphenyl group, which can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-
- 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-chlorophenyl)amino)-
Uniqueness
Compared to similar compounds, 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methoxyphenyl)amino)- is unique due to the presence of the 4-methoxyphenyl group. This substituent can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.
Propriétés
Numéro CAS |
154371-15-0 |
|---|---|
Formule moléculaire |
C17H12N4O2S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(4-methoxyanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C17H12N4O2S/c1-23-11-8-6-10(7-9-11)18-17-21-15(22)14-16(24-17)20-13-5-3-2-4-12(13)19-14/h2-9H,1H3,(H,18,21,22) |
Clé InChI |
GLCUAZKNVQWMAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
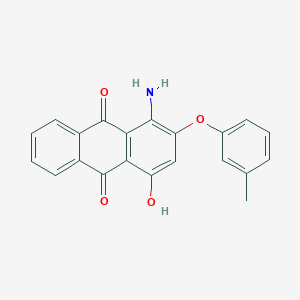
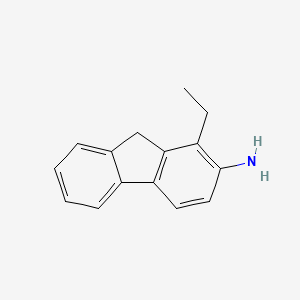
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
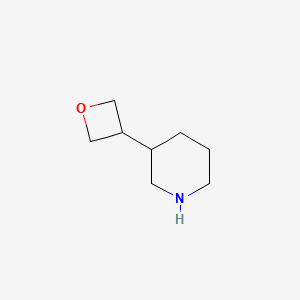
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)
